

trans-Phenothrin chemical structure and properties

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Compound of Interest

Compound Name: *trans-Phenothrin*

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An In-depth Technical Guide to **trans-Phenothrin**

This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **trans-Phenothrin**, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity

trans-Phenothrin is a synthetic pyrethroid insecticide. The term "phenothrin" can refer to a racemic mixture of stereoisomers. This guide focuses on the trans-isomers, with specific data provided for the active 1R-trans enantiomer where available.

Identifier	Value
IUPAC Name	(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
CAS Number	26046-85-5 (for 1R-trans-Phenothrin)
Molecular Formula	C ₂₃ H ₂₆ O ₃ [1] [2] [3]
Molecular Weight	350.45 g/mol [2] [3] [4]
Synonyms	d-Phenothrin, Sumithrin, (1R-trans)-Phenothrin [1] [2] [3]
InChI Key	SBNFWQZLDJGRLK-RTWAWAEBSA-N [1]
Canonical SMILES	<chem>CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C</chem> [2]

Chemical Structure

The structure of **trans-Phenothrin** consists of a cyclopropane ring esterified with 3-phenoxybenzyl alcohol. The "trans" designation refers to the stereochemistry on the cyclopropane ring.

Caption: Chemical structure of **trans-Phenothrin**.

Physicochemical and Toxicological Properties

trans-Phenothrin is a viscous liquid that is poorly soluble in water but soluble in many organic solvents.[\[5\]](#) Its properties make it effective as a contact insecticide.[\[6\]](#)

Table 1: Physicochemical Properties of **trans-Phenothrin**

Property	Value	Reference(s)
Physical State	Pale yellow to yellow-brown liquid	[4][5][7]
Boiling Point	437 °C at 760 mmHg	[2]
Vapor Pressure	1.43 x 10 ⁻⁷ mmHg at 21 °C	[6]
Water Solubility	<0.01 mg/L (25 °C)	[2][6]
Octanol-Water Partition Coefficient (log Kow)	6.01 - 6.2	[2][3][4][6]
Density	1.06 - 1.12 g/cm ³	[2][5]

| Stability | Stable under normal conditions; degrades in light and alkaline media. |[1][4][5] |

Table 2: Toxicological Data for d-Phenothrin (mixture of 1R isomers)

Metric	Value	Species	Route	Reference(s)
Acute Oral LD50	> 5000 mg/kg	Rat	Oral	[8]
Acute Dermal LD50	> 5000 mg/kg	Rat	Dermal	
Aquatic Toxicity (LC50, 96h)	2.7 µg/L	Rainbow Trout	Aquatic	[7]

| Aquatic Toxicity (LC50, 96h) | 16 µg/L | Bluegill Sunfish | Aquatic |[7] |

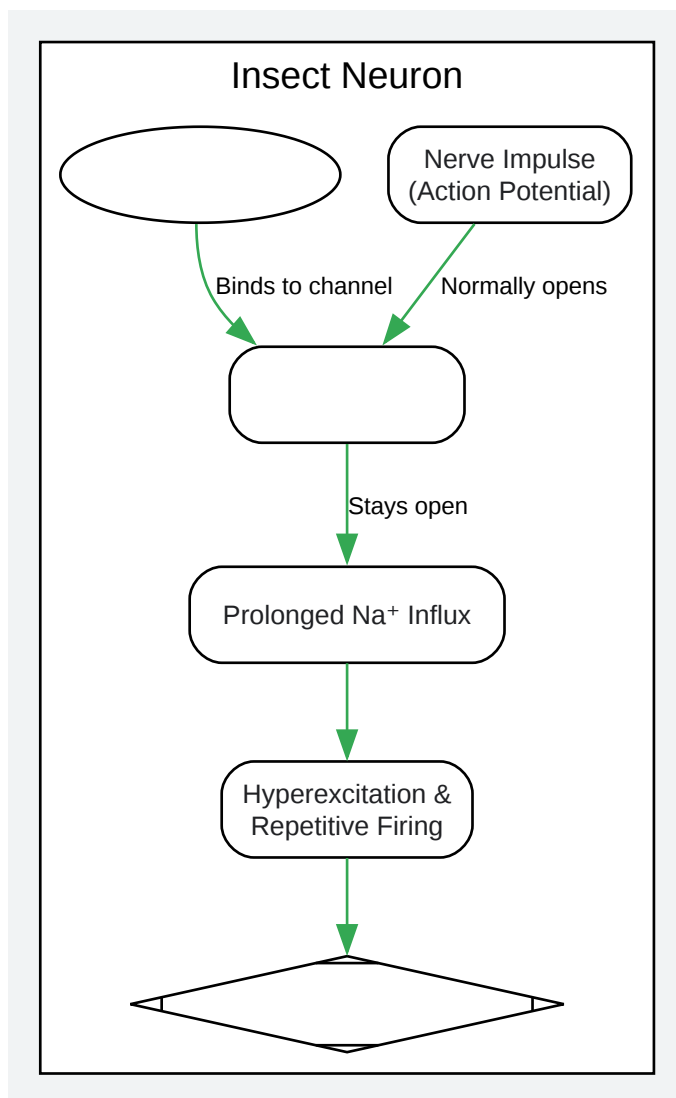
Mechanism of Action

As a Type I pyrethroid, **trans-Phenothrin**'s primary mode of action is the disruption of nerve function in insects.[6][9][10] It targets the voltage-gated sodium channels located in the neuronal membranes.[7][9]

- Binding: Phenothrin binds to the alpha-subunit of the voltage-gated sodium channels.

- **Channel Modification:** This binding locks the channel in an open state, preventing its normal inactivation.[\[9\]](#)
- **Ion Influx:** The prolonged opening leads to a continuous influx of sodium ions (Na^+) into the neuron.[\[9\]](#)
- **Hyperexcitation:** The excessive Na^+ influx causes a state of hyperexcitation, leading to repetitive nerve discharges.[\[6\]](#)[\[9\]](#)
- **Paralysis and Death:** This uncontrolled nerve firing results in loss of motor control, tremors, paralysis, and ultimately the death of the insect.[\[9\]](#)

The selectivity of phenothrin for insects over mammals is attributed to structural differences in the sodium channels between the two groups.[\[9\]](#)



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Caption: Mechanism of action of **trans-Phenothrin** on insect neurons.

Experimental Protocols

Synthesis of trans-Phenothrin

The synthesis of phenothrin is typically achieved through an esterification reaction.^[11]

Methodology:

- Reactants: (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride (trans-chrysanthemoyl chloride) and 3-phenoxybenzyl alcohol.

- **Reaction:** The two reactants are combined in the presence of a suitable base (e.g., pyridine) to neutralize the HCl byproduct.
- **Solvent:** A non-polar organic solvent such as toluene is commonly used.
- **Purification:** The resulting product, **trans-Phenothrin**, is purified from the reaction mixture using techniques like distillation or chromatography to remove unreacted starting materials and byproducts.

Analytical Methods for Quantification and Isomer Separation

The analysis of **trans-Phenothrin** in technical materials and formulations is critical for quality control. CIPAC (Collaborative International Pesticides Analytical Council) methods are often referenced.[\[12\]](#)[\[13\]](#)

Methodology for Total Phenothrin and Isomer Ratio:

- **Sample Preparation:** The technical material or formulation is accurately weighed and dissolved in a suitable solvent (e.g., acetone) containing an internal standard like m-terphenyl.[\[5\]](#)[\[13\]](#)
- **Total Phenothrin Content (GC-FID):**
 - **Instrument:** Gas Chromatograph with a Flame Ionization Detector (GC-FID).[\[12\]](#)[\[13\]](#)
 - **Column:** A capillary column suitable for pyrethroid analysis.
 - **Conditions:** Temperature-programmed analysis is used to separate phenothrin from impurities.[\[12\]](#)
 - **Quantification:** The total phenothrin content is determined by comparing the peak area of phenothrin to that of the internal standard against a calibration curve.[\[12\]](#)
- **Isomer Ratio (Chiral HPLC):**
 - **Instrument:** High-Performance Liquid Chromatograph (HPLC) with a UV detector.[\[12\]](#)[\[13\]](#)

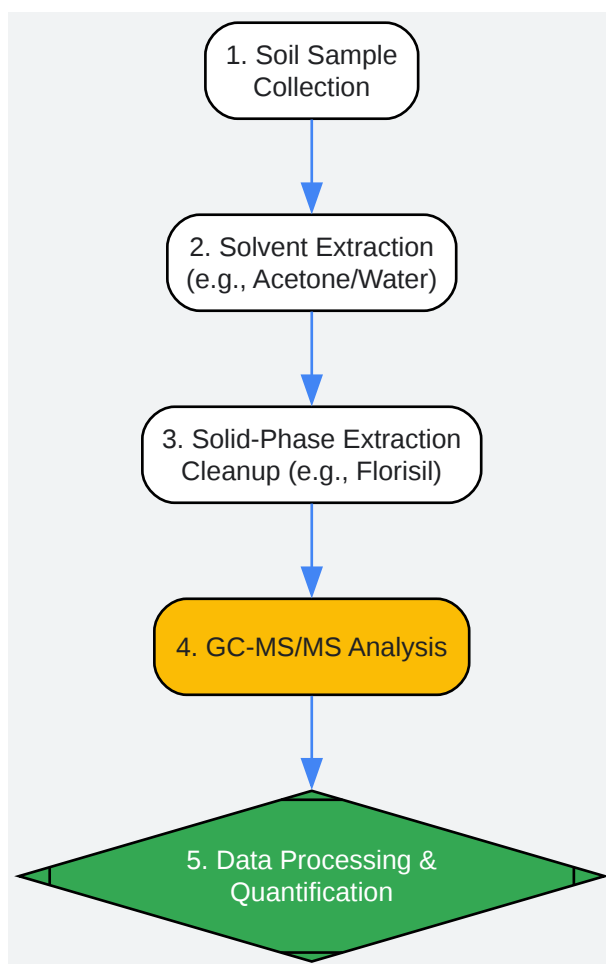
- Column: A chiral stationary phase column is essential to separate the different stereoisomers (1R-trans, 1R-cis, 1S-trans, 1S-cis).[\[12\]](#)
- Mobile Phase: A mixture of solvents like hexane and isopropanol.
- Quantification: The percentage of each isomer is calculated from their respective peak areas in the chromatogram.[\[12\]](#)

Residue Analysis in Environmental Samples

Determining residual levels of **trans-Phenothrin** in matrices like soil or water requires sensitive analytical methods.

Methodology for Soil Analysis (GC-MS/MS):[\[14\]](#)

- Extraction: A soil sample is extracted with an organic solvent mixture (e.g., acetone/water). The extract is filtered.
- Cleanup: The crude extract is passed through a solid-phase extraction (SPE) cartridge, often containing Florisil, to remove interfering matrix components.[\[14\]](#)
- Analysis (GC-MS/MS):
 - Instrument: Gas Chromatograph coupled to a tandem Mass Spectrometer (MS/MS).[\[14\]](#)
 - Injection: A small volume of the cleaned extract is injected into the GC.
 - Separation: The cis- and trans-isomers are separated on the GC column.
 - Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and selectivity for phenothrin fragments.[\[14\]](#)
 - Quantification: The concentration is determined using a calibration curve prepared from analytical standards. The limit of quantification (LOQ) can reach levels as low as 0.01 mg/kg.[\[14\]](#)



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Caption: General workflow for **trans-Phenothrin** residue analysis in soil.

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